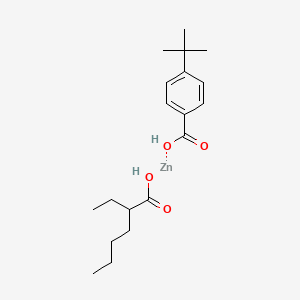
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc is a chemical compound with the molecular formula C19H28O4Zn and a molecular weight of 385.81 g/mol . This compound is known for its unique coordination chemistry, where zinc is coordinated with p-tert-butylbenzoate and 2-ethylhexanoate ligands. It is used in various applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-tert-Butylbenzoato)(2-ethylhexanoato)zinc typically involves the reaction of zinc oxide or zinc acetate with p-tert-butylbenzoic acid and 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The mixture is heated to facilitate the formation of the zinc complex, and the product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production may also involve additional purification steps such as column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and the corresponding oxidized organic ligands.
Reduction: It can be reduced to form zinc metal and the corresponding reduced organic ligands.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in anhydrous conditions to prevent the hydrolysis of the reducing agents.
Substitution: Ligand exchange reactions are facilitated by the use of excess ligands and solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Zinc oxide and oxidized organic ligands.
Reduction: Zinc metal and reduced organic ligands.
Substitution: New zinc complexes with substituted ligands.
Scientific Research Applications
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and esterification reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (p-tert-Butylbenzoato)(2-ethylhexanoato)zinc involves the coordination of zinc with the organic ligands. The zinc center acts as a Lewis acid, facilitating various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Zinc acetate
- Zinc oxide
- Zinc stearate
- Zinc benzoate
Comparison
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to zinc acetate and zinc oxide, it has enhanced solubility in organic solvents and improved stability. Unlike zinc stearate and zinc benzoate, it offers better catalytic activity and reactivity in various chemical reactions .
Properties
CAS No. |
85702-51-8 |
|---|---|
Molecular Formula |
C19H30O4Zn |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
4-tert-butylbenzoic acid;2-ethylhexanoic acid;zinc |
InChI |
InChI=1S/C11H14O2.C8H16O2.Zn/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;1-3-5-6-7(4-2)8(9)10;/h4-7H,1-3H3,(H,12,13);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
VGTXCUBMMYUQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


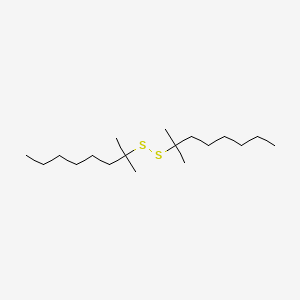
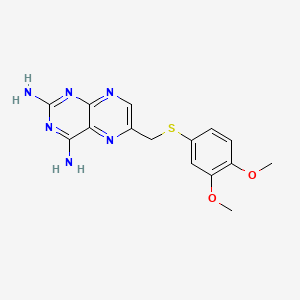

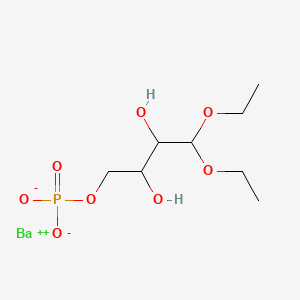
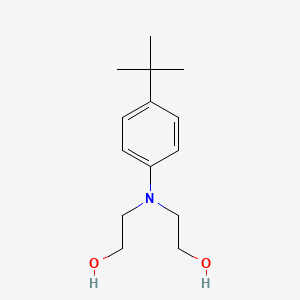
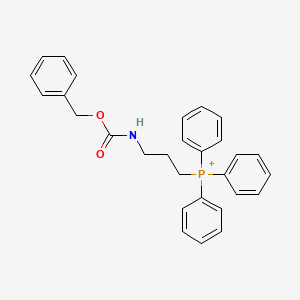
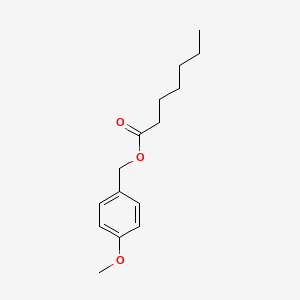

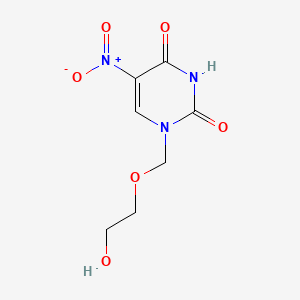
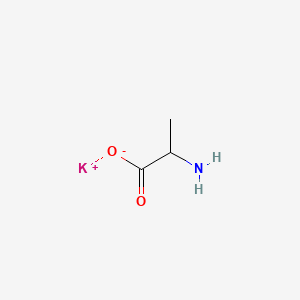
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)


